4-(Pyrrolidin-1-YL)oxolan-3-amine
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Overview
Description
(3R,4R)-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-amine is a chiral amine compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a tetrahydrofuran ring substituted with a pyrrolidine group, making it a versatile intermediate in organic synthesis and pharmaceutical development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tetrahydrofuran and pyrrolidine.
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring is formed through cyclization reactions, often involving the use of strong acids or bases as catalysts.
Substitution with Pyrrolidine: The pyrrolidine group is introduced via nucleophilic substitution reactions, where the tetrahydrofuran ring is treated with pyrrolidine under controlled conditions.
Chiral Resolution: The final step involves chiral resolution to obtain the desired (3R,4R) enantiomer, which can be achieved using chiral chromatography or enzymatic methods.
Industrial Production Methods
In industrial settings, the production of (3R,4R)-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-amine is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the tetrahydrofuran ring or the pyrrolidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohols, amines, and various substituted tetrahydrofuran and pyrrolidine compounds.
Scientific Research Applications
(3R,4R)-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme-substrate interactions and as a building block for biologically active molecules.
Industry: The compound is used in the production of fine chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of (3R,4R)-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses, making it a valuable tool in pharmacological research.
Comparison with Similar Compounds
Similar Compounds
- (3R,4R)-4-(Morpholin-1-yl)tetrahydrofuran-3-amine
- (3R,4R)-4-(Piperidin-1-yl)tetrahydrofuran-3-amine
- (3R,4R)-4-(Azepan-1-yl)tetrahydrofuran-3-amine
Uniqueness
(3R,4R)-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-amine is unique due to its specific chiral configuration and the presence of both a tetrahydrofuran ring and a pyrrolidine group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C8H16N2O |
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Molecular Weight |
156.23 g/mol |
IUPAC Name |
4-pyrrolidin-1-yloxolan-3-amine |
InChI |
InChI=1S/C8H16N2O/c9-7-5-11-6-8(7)10-3-1-2-4-10/h7-8H,1-6,9H2 |
InChI Key |
MPUPFMVCVAXZKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2COCC2N |
Origin of Product |
United States |
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